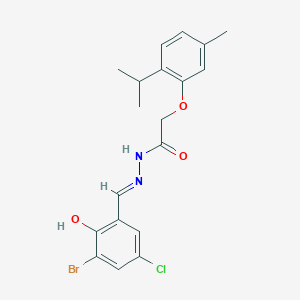![molecular formula C26H37N3O2 B6063538 1-[1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6063538.png)
1-[1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of 1-[1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine involves its interaction with dopamine and serotonin receptors in the brain. As a dopamine D2 receptor antagonist, it blocks the binding of dopamine to these receptors, leading to a decrease in dopamine activity. As a serotonin receptor agonist, it activates serotonin receptors, leading to an increase in serotonin activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential as a treatment for various neurological disorders, such as schizophrenia and Parkinson's disease. It has also been shown to have potential as an analgesic and anti-inflammatory agent.
実験室実験の利点と制限
One of the major advantages of using 1-[1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring.
将来の方向性
There are several future directions for research on 1-[1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine. One area of research is in the development of more potent and selective dopamine and serotonin receptor modulators. Another area of research is in the study of the biochemical and physiological effects of this compound in various disease models. Additionally, research is needed to determine the potential toxicity and safety of this compound for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has potential for use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound for use in various disease models and as a potential therapeutic agent.
合成法
The synthesis of 1-[1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with piperidine in the presence of a reducing agent, such as sodium borohydride, to form 1-(4-methoxy-2,5-dimethylbenzyl)piperidine. This compound is then reacted with 1-(2-methoxyphenyl)piperazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to form the final product.
科学的研究の応用
1-[1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential use in various scientific research applications. One of the major areas of research is in the field of neuroscience, where this compound has been shown to have potential as a dopamine D2 receptor antagonist. It has also been studied for its potential use as a serotonin receptor agonist.
特性
IUPAC Name |
1-[1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O2/c1-20-17-26(31-4)21(2)16-22(20)18-27-11-7-8-23(19-27)28-12-14-29(15-13-28)24-9-5-6-10-25(24)30-3/h5-6,9-10,16-17,23H,7-8,11-15,18-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMBRCQRAMTPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)

![N-ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6063462.png)
![1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6063477.png)
![7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063483.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-4-pentenamide](/img/structure/B6063495.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6063503.png)
![1-allyl-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6063508.png)
![4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B6063516.png)
![2-[4-(2,2-dimethylpropyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6063521.png)

![(2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B6063530.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B6063546.png)
